molecular formula C24H21N3O4S B3005156 Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-03-3

Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B3005156
CAS RN: 851948-03-3
M. Wt: 447.51
InChI Key: AEFPYSNBRTYYJI-UHFFFAOYSA-N
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Description

The compound "Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic structure. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that build upon simpler precursors. For instance, the synthesis of pyridazine derivatives from ethyl 5-amino-3,4-diphenylthieno[2, 3-c]pyridazine-6-carboxylate involves the reaction with benzoyl isothiocyanate to afford thiourea derivatives, which can then be transformed into fused heterocyclic systems . Similarly, the synthesis of ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, a 1,4-dicarbonyl scaffold, is achieved through rearrangement and applied to the synthesis of pyridazines . These methods suggest that the synthesis of the compound would also involve strategic functional group transformations and ring-closure reactions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques such as NMR and X-ray diffraction. For example, the structures of certain pyrazole derivatives were determined by NMR and X-ray diffraction . The molecular structure of the compound "this compound" would likely be characterized by similar methods, revealing the arrangement of its atoms and the stereochemistry of its substituents.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various studies. Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been shown to convert into multiple derivatives when treated with different nucleophilic reagents . This indicates that the compound may also undergo a variety of chemical reactions, depending on the reagents and conditions applied, leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the formation of dimers through hydrogen bonding, as observed in the case of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, affects the compound's melting point, solubility, and other physical properties . The presence of aromatic rings and heteroatoms within the compound "this compound" would contribute to its chemical reactivity, solubility, and potential biological activity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for this compound would likely involve further studies to fully understand its properties and potential applications. This could include in-depth studies on its synthesis, structure, reactivity, and biological activity .

properties

IUPAC Name

ethyl 5-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-4-31-24(30)20-18-13-32-22(25-21(28)17-8-6-5-7-15(17)3)19(18)23(29)27(26-20)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFPYSNBRTYYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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